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Compound of Interest

Compound Name: 1,4-Dichloropentane

Cat. No.: B1360421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
dichloropentane, a halogenated hydrocarbon of interest in synthetic chemistry and material

science. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and

nuclear magnetic resonance (NMR) spectroscopy characteristics. This document also outlines

generalized experimental protocols for obtaining such spectra, intended to assist researchers

in their analytical endeavors.

Mass Spectrometry
Mass spectrometry of 1,4-dichloropentane provides crucial information about its molecular

weight and fragmentation patterns, aiding in its identification and structural elucidation.

Data Presentation
Table 1: Mass Spectrometry Data for 1,4-Dichloropentane
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m/z Relative Intensity (%) Proposed Fragment Ion

41 99.99 [C₃H₅]⁺

42 86.20 [C₃H₆]⁺

69 66.50 [C₅H₉]⁺

27 61.40 [C₂H₃]⁺

68 51.30 [C₅H₈]⁺

104 10.7
[M-Cl]⁺, [C₅H₁₀Cl]⁺ (³⁵Cl

isotope)

106 3.5
[M-Cl]⁺, [C₅H₁₀Cl]⁺ (³⁷Cl

isotope)

140 1.2 [M]⁺, [C₅H₁₀Cl₂]⁺ (³⁵Cl₂)

142 0.8 [M]⁺, [C₅H₁₀Cl₂]⁺ (³⁵Cl³⁷Cl)

144 0.1 [M]⁺, [C₅H₁₀Cl₂]⁺ (³⁷Cl₂)

Data sourced from PubChem CID 221525 and NIST WebBook.[1]

Interpretation of Fragmentation
The mass spectrum of 1,4-dichloropentane is characterized by the presence of isotopic peaks

for chlorine-containing fragments, a hallmark of halogenated compounds. The molecular ion

peak ([M]⁺) is observed at m/z 140, 142, and 144, corresponding to the presence of two

chlorine atoms with their natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1).

The base peak at m/z 41 is likely due to the stable allyl cation ([C₃H₅]⁺). The prominent peak at

m/z 69 corresponds to the loss of both chlorine atoms and a hydrogen atom. The peaks at m/z

104 and 106 represent the loss of a single chlorine radical from the molecular ion.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
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A general protocol for obtaining an EI-MS spectrum of a liquid sample like 1,4-
dichloropentane is as follows:

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph

(GC-MS). For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g.,

dichloromethane or hexane) is prepared.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis: The positively charged ions are accelerated and passed through a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

mass-to-charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of each ion.

Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of

relative ion abundance versus m/z.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. For 1,4-dichloropentane, the IR spectrum is expected to show characteristic

absorptions for C-H and C-Cl bonds.

Data Presentation
While a specific experimental IR spectrum for 1,4-dichloropentane is not readily available in

public databases, the expected characteristic absorption bands based on known data for alkyl

halides are summarized below.

Table 2: Predicted Infrared Absorption Bands for 1,4-Dichloropentane
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Wavenumber (cm⁻¹) Bond Vibration Intensity

2850-3000 C-H stretch (alkane) Strong

1450-1470 C-H bend (methylene) Medium

1370-1390 C-H bend (methyl) Medium

650-850 C-Cl stretch Strong

Note: This data is predicted based on characteristic IR absorption frequencies for alkyl halides.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
For a liquid sample such as 1,4-dichloropentane, ATR FT-IR is a convenient and common

technique.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the empty ATR accessory.

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

Spectrum Acquisition: Apply pressure to the sample using the instrument's anvil to ensure

good contact with the crystal. Collect the infrared spectrum. The instrument's software will

automatically subtract the background spectrum.

Data Processing: The resulting spectrum will show absorption bands as a function of

wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Due to the lack of publicly available experimental NMR data for 1,4-
dichloropentane, predicted ¹H and ¹³C NMR data are presented below. These predictions are

based on established principles of NMR spectroscopy and chemical shift correlations.

Predicted ¹H NMR Data
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Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1,4-Dichloropentane

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H1 (CH₃) ~1.6 Doublet ~6.5 3H

H2 (CH₂) ~1.8-2.1 Multiplet - 2H

H3 (CH₂) ~1.9-2.2 Multiplet - 2H

H4 (CHCl) ~4.1 Multiplet - 1H

H5 (CH₂Cl) ~3.6 Triplet ~6.5 2H

Predicted ¹³C NMR Data
Table 4: Predicted ¹³C NMR Chemical Shifts for 1,4-Dichloropentane

Carbon Predicted Chemical Shift (δ, ppm)

C1 (CH₃) ~25

C2 (CH₂) ~35

C3 (CH₂) ~38

C4 (CHCl) ~60

C5 (CH₂Cl) ~45

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,4-dichloropentane in about 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of a

reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned

to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is
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"locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized

("shimming").

¹H NMR Acquisition: A standard one-pulse experiment is typically used. A short

radiofrequency pulse excites the protons, and the resulting free induction decay (FID) is

recorded. The number of scans can be adjusted to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the

spectrum and enhance the signal. This involves irradiating the protons while acquiring the

¹³C FID. A larger number of scans is usually required for ¹³C NMR due to its lower natural

abundance and sensitivity.

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum.

The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data of

1,4-dichloropentane to confirm its structure.

Spectroscopic Analysis of 1,4-Dichloropentane

Mass Spectrometry
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NMR Spectroscopy
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Chemical Shifts

¹³C NMR

1,4-Dichloropentane Structure
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Click to download full resolution via product page

Caption: Workflow for structural elucidation of 1,4-Dichloropentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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